molecular formula C13H16ClN5O2 B5595896 6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine

6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5595896
M. Wt: 309.75 g/mol
InChI Key: IMWVEPHBACBFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, including those similar to the specified compound, often involves oxidative cyclization of hydrazone derivatives or condensation reactions with appropriate reagents. For example, Tang et al. (2014) described the preparation of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization, illustrating a common strategy for synthesizing halogenated triazolopyrimidines that could be adapted for the synthesis of the specified compound (Tang, Wang, Li, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which can exhibit interesting hydrogen-bonding patterns and supramolecular arrangements. Canfora et al. (2010) reported on the crystal structures of a related triazolopyrimidine derivative, highlighting how hydrogen bonding and π-π stacking interactions can lead to various supramolecular architectures (Canfora, Pillet, Espinosa, & Ruisi, 2010). These insights are relevant for understanding the structural properties of the specified compound.

Chemical Reactions and Properties

Triazolopyrimidines can undergo a variety of chemical reactions, including ring rearrangements, substitutions, and coupling reactions, depending on the substituents present on the core structure. The work by Tang et al. (2014) also demonstrated that halogenated triazolopyrimidines could be further diversified through reactions such as Dimroth rearrangement and palladium-catalyzed cross-couplings, indicating a wide range of chemical transformations possible for the specified compound (Tang, Wang, Li, & Wang, 2014).

Scientific Research Applications

Synthesis and Characterization

6-Chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of compounds that have been explored for their potential in synthesizing novel heterocyclic compounds. The chemical's structural complexity allows for the creation of various derivatives through reactions with different reagents, leading to compounds with potential biological activities. For example, the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine has been reported, highlighting the compound's role in developing antimicrobial agents (Prajapati, Vilapara, & Naliapara, 2014).

Antimicrobial Activity

Research into the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives, including those structurally related to 6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine, has shown promising results. These compounds have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Anticancer Potential

The exploration of triazolo[1,5-a]pyrimidine derivatives for anticancer applications has also been undertaken. Some derivatives have shown weak antitumor activity in vitro, suggesting the potential for further modification and optimization to enhance their anticancer properties (Badawey, 1996).

Nanoencapsulation for Enhanced Activity

Recent advancements include the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine derivatives to improve their anticancer activity against melanoma cell lines. This approach not only enhances the efficacy of the compounds but also reduces toxicity to normal cells, showcasing the potential of nanoformulation in drug delivery systems (Fandzloch et al., 2020).

Anti-inflammatory and Analgesic Applications

Derivatives of triazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel quinazolinone derivatives related to triazolo[1,5-a]pyrimidines has demonstrated potential as anti-inflammatory and analgesic agents, opening up new avenues for therapeutic applications (Farag et al., 2012).

Mechanism of Action

The mechanism of action of these compounds is primarily through the inhibition of CDK2, a protein kinase that is a target for cancer treatment . The compounds show significant inhibitory activity against CDK2/cyclin A2, with some compounds displaying potent dual activity against both the examined cell lines and CDK2 .

Future Directions

The future directions for these compounds could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target. Additionally, more detailed studies on their mechanism of action and safety profile would be needed to advance these compounds towards clinical use .

properties

IUPAC Name

2-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-8-12(14)9(2)19-13(15-8)16-10(17-19)7-11(20)18-3-5-21-6-4-18/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWVEPHBACBFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)CC(=O)N3CCOCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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